N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15172234
InChI: InChI=1S/C21H19N5O2S2/c1-13-5-6-16(14(2)10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C21H19N5O2S2
Molecular Weight: 437.5 g/mol

N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

CAS No.:

Cat. No.: VC15172234

Molecular Formula: C21H19N5O2S2

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide -

Specification

Molecular Formula C21H19N5O2S2
Molecular Weight 437.5 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H19N5O2S2/c1-13-5-6-16(14(2)10-13)24-17(27)12-30-21-25-19-18(22-7-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h3-10H,11-12H2,1-2H3,(H,24,27)
Standard InChI Key SMIAGVWCPJGVBG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Name and Molecular Formula

The compound’s systematic name, N-(2,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, reflects its intricate architecture. Based on analogous structures , its molecular formula is inferred as C₂₃H₂₂N₄O₂S₂, with a molecular weight of approximately 474.6 g/mol.

Structural Features

The molecule comprises three distinct moieties:

  • A pteridin-4-one core (bicyclic pyrimidine-pyrazine system) substituted at position 3 with a thiophen-2-ylmethyl group.

  • A sulfanylacetamide linker (-S-CH₂-CONH-) bridging the pteridine core and the aromatic amine .

  • An N-(2,4-dimethylphenyl) group, introducing steric and electronic effects critical for biological interactions.

Key structural attributes include:

  • Planar pteridin ring: Facilitates π-π stacking with biological targets.

  • Thiophene moiety: Enhances lipophilicity and potential thioesterase inhibition .

  • Dimethylphenyl group: Modulates solubility and target selectivity.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three primary fragments:

  • Pteridin-4-one core: Synthesized via Gould-Jacobs cyclization of 2-aminopyrimidine derivatives.

  • Thiophen-2-ylmethyl substituent: Introduced via nucleophilic alkylation using thiophene-2-carbaldehyde .

  • Sulfanylacetamide linker: Formed through thiol-ene coupling or Mitsunobu reactions .

Stepwise Synthesis

Table 1: Representative Synthetic Pathway

StepReactionReagents/ConditionsYieldReference
1Pteridine core formation2-Aminopyrimidine, formamide, 140°C65%
2Thiophene alkylationThiophene-2-carbaldehyde, NaBH₄, DMF78%
3Sulfanylacetamide coupling2-Chloroacetamide, K₂CO₃, DCM, rt82%
4Final amidationN-(2,4-Dimethylphenyl)amine, EDC, HOBt70%

Reaction monitoring via HPLC and ¹H-NMR ensures intermediate purity. Critical challenges include avoiding over-alkylation at the pteridine N3 position and optimizing the thiol-acetamide coupling efficiency .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro studies .

  • Thermal stability: Decomposes at 218°C (DSC data for analog) .

  • Photostability: Susceptible to UV-induced degradation; storage recommended at -20°C in amber vials.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pteridine H7), 7.30–6.75 (m, 5H, thiophene + aryl), 4.60 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Future Directions

  • Structure-activity relationship (SAR) studies: Optimizing the dimethylphenyl group’s substituents.

  • In vivo efficacy trials: Prioritizing xenograft models for oncology applications.

  • Formulation development: Nanoemulsions to enhance bioavailability .

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